Ethyl 2-(dimethylamino)butanoate

Lipophilicity Solubility Physicochemical Properties

Ethyl 2-(dimethylamino)butanoate (CAS 50870-28-5) is an organic compound characterized by an α-dimethylamino group on a butanoate backbone, existing as a racemic mixture. This bifunctional molecule, classified as a tertiary amino ester with molecular formula C8H17NO2 and molecular weight 159.23 g/mol, is typically supplied as a high-purity liquid (≥95%) requiring storage under inert atmosphere at 2-8°C to ensure stability.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 50870-28-5
Cat. No. B3142607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(dimethylamino)butanoate
CAS50870-28-5
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)N(C)C
InChIInChI=1S/C8H17NO2/c1-5-7(9(3)4)8(10)11-6-2/h7H,5-6H2,1-4H3
InChIKeyUEVIBTFAJWWRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Dimethylamino)butanoate (CAS 50870-28-5): A Versatile α-Dimethylamino Ester Building Block for Organic Synthesis and Catalysis


Ethyl 2-(dimethylamino)butanoate (CAS 50870-28-5) is an organic compound characterized by an α-dimethylamino group on a butanoate backbone, existing as a racemic mixture [1]. This bifunctional molecule, classified as a tertiary amino ester with molecular formula C8H17NO2 and molecular weight 159.23 g/mol, is typically supplied as a high-purity liquid (≥95%) requiring storage under inert atmosphere at 2-8°C to ensure stability . Its structural features, including zero hydrogen bond donors and three acceptors, underpin its utility as a versatile intermediate in organic synthesis, particularly in the preparation of chiral ligands, pharmaceutical intermediates, and as a substrate in catalytic hydrogenation studies [2][3].

Why Generic Substitution Fails: Key Differentiators of Ethyl 2-(Dimethylamino)butanoate for Research and Development


Substituting ethyl 2-(dimethylamino)butanoate with a seemingly similar α-amino ester, such as the methyl ester analog or the mono-methylated derivative, can lead to significant and often undesirable changes in a project's trajectory. This is because subtle structural variations profoundly impact critical physicochemical and biological properties [1]. For instance, the specific balance of lipophilicity (XLogP3 of 1.5) [2] and solubility conferred by the ethyl ester is distinct from its methyl ester counterpart, directly affecting performance in biphasic reactions or its utility as a pro-drug moiety. Furthermore, the presence of the tertiary dimethylamino group, versus a primary or secondary amine, dictates its ability to act as a hydrogen bond acceptor only [3], fundamentally altering its reactivity and coordination chemistry. Such differences cascade into divergent synthetic yields, altered metabolic stability, and inconsistent biological activity, making generic substitution a high-risk proposition for advanced research applications [4].

Quantitative Evidence Guide: Comparative Performance and Properties of Ethyl 2-(Dimethylamino)butanoate


Lipophilicity and Hydrogen Bonding Profile Versus Methyl Ester Analog

Ethyl 2-(dimethylamino)butanoate (XLogP3 = 1.5) demonstrates moderately higher lipophilicity compared to its methyl ester analog, methyl 2-(dimethylamino)butanoate (XLogP3 = 1.2, estimated) [1]. Both compounds possess zero hydrogen bond donors and three hydrogen bond acceptors, indicating a similar capacity for non-covalent interactions but with different partitioning behavior [2].

Lipophilicity Solubility Physicochemical Properties Drug Design

Enhanced Steric Bulk and Basicity Compared to Mono-Methylated Derivative

Ethyl 2-(dimethylamino)butanoate features a tertiary dimethylamino group, which is sterically more demanding and exhibits different basicity (pKa of conjugate acid estimated at 7.45 ± 0.50) compared to the secondary amine in ethyl 2-(methylamino)butanoate (pKa ~8.5-9.0, estimated) [1]. This substitution of a hydrogen bond donor (N-H) with a methyl group eliminates the compound's ability to act as a hydrogen bond donor, fundamentally altering its intermolecular interactions and coordination chemistry [2].

Basicity Steric Effects Coordination Chemistry Catalyst Design

Distinct Substrate Reactivity in Catalytic Hydrogenation Versus Methyl Esters

In a study of ruthenium CNN-pincer complexes for ester hydrogenation under mild conditions (105 °C, 6 bar H2), the catalyst system was found to be highly active toward ethyl, benzyl, and hexyl esters but surprisingly unreactive toward methyl esters [1]. This class-level finding positions ethyl esters like ethyl 2-(dimethylamino)butanoate as viable substrates, in contrast to their methyl ester analogs, which would not be reduced under these specific conditions.

Catalysis Hydrogenation Ruthenium Complexes Ester Reduction

High Purity and Controlled Storage for Reproducible Results

Commercially sourced ethyl 2-(dimethylamino)butanoate is consistently available at a high purity of ≥95% (typically 95% or 97%) and requires storage under sealed, dry conditions at 2-8°C to prevent hydrolysis and degradation . In contrast, lower purity grades of analogous compounds or improper storage can introduce impurities that act as catalyst poisons or lead to irreproducible biological assay results.

Quality Control Purity Stability Procurement

Ethyl 2-(Dimethylamino)butanoate (CAS 50870-28-5): Optimal Research and Industrial Application Scenarios


As a Non-Protic Tertiary Amine Ligand Precursor for Transition Metal Catalysis

The unique combination of a tertiary dimethylamino group and an ethyl ester in ethyl 2-(dimethylamino)butanoate makes it an ideal scaffold for synthesizing ligands for transition metal catalysis. Its inability to act as a hydrogen bond donor (0 H-bond donors) [1] prevents unwanted interactions with metal centers, while its moderate lipophilicity (XLogP3 = 1.5) [2] and ethyl ester handle allow for facile modification. This property profile is specifically differentiated from primary or secondary amine analogs, which could deactivate catalysts, and is supported by its classification as a viable substrate in ruthenium-catalyzed hydrogenations [3].

As an Ethyl Ester Prodrug Moiety for Enhanced Lipophilicity

In medicinal chemistry, the ethyl ester of 2-(dimethylamino)butanoate serves as a strategic pro-moiety to increase the lipophilicity and membrane permeability of a conjugated drug candidate. Its XLogP3 value of 1.5 represents a quantifiable increase in lipophilicity compared to a methyl ester analog (XLogP3 ~1.2) [2], which can significantly alter a compound's pharmacokinetic profile, including absorption and distribution [4]. This makes it a tool for optimizing drug-like properties where a balance between aqueous solubility and membrane partitioning is required.

As a Chiral Building Block for Asymmetric Synthesis

The compound's alpha-stereocenter provides a foundation for the synthesis of enantiomerically pure intermediates. Ethyl 2-(dimethylamino)butanoate, which is commercially available in high purity (≥95%) , can be subjected to chiral resolution or used in diastereoselective transformations. The presence of the dimethylamino group provides a versatile handle for further functionalization, including quaternization or N-oxide formation, offering a distinct advantage over simpler, non-functionalized esters in the construction of complex chiral architectures.

As a Substrate for Selective Ester Reduction Methodologies

The compound is a suitable substrate for research into selective ester reduction methodologies, particularly those catalyzed by ruthenium pincer complexes. As demonstrated in class-level studies, ethyl esters are readily hydrogenated under mild conditions (105 °C, 6 bar H2) where methyl esters remain completely unreactive [3]. This differential reactivity allows ethyl 2-(dimethylamino)butanoate to be employed in chemoselective synthetic sequences where a methyl ester must be preserved, highlighting its unique value in complex molecule synthesis.

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